molecular formula C10H8BrFO B2881818 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one CAS No. 1558100-87-0

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one

Cat. No.: B2881818
CAS No.: 1558100-87-0
M. Wt: 243.075
InChI Key: JPGAWUMXWGBPJV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is a cyclobutane-based aromatic ketone featuring a bromo and fluoro substituent on the phenyl ring. The cyclobutane ring introduces significant steric strain, which can influence reactivity and conformational stability compared to larger cyclic ketones.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGAWUMXWGBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one typically involves the following steps:

Chemical Reactions Analysis

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: It serves as a building block in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Reactivity Studies: The target compound’s strained cyclobutanone ring warrants investigation into its participation in [2+2] cycloadditions or ring-expansion reactions.
  • Biological Activity : Fluorine and bromine substituents may enhance binding to biological targets (e.g., kinases), but this remains unexplored in the provided evidence.
  • Synthetic Optimization: No yield or catalytic data exist for the target compound; future work could explore palladium-catalyzed cross-couplings or photochemical methods .

Biological Activity

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a 4-bromo-2-fluorophenyl group. Its molecular formula is C10H9BrF, with a molecular weight of approximately 231.06 g/mol. The presence of bromine and fluorine atoms on the aromatic ring contributes to its unique chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The structural features of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one are significant in determining its biological activity. The compound's unique combination of halogen substituents can influence its interaction with biological targets.

Property Value
Molecular FormulaC10H9BrF
Molecular Weight231.06 g/mol
StructureCyclobutane ring with 4-bromo-2-fluorophenyl group

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one have demonstrated significant antimicrobial properties. For instance, in a high-throughput screening study against Mycobacterium tuberculosis, certain phenylcyclobutane derivatives exhibited promising inhibitory effects, suggesting that structural modifications can enhance activity against bacterial strains .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In various studies, structurally related compounds have shown cytotoxic activity against cancer cell lines, indicating that the cyclobutane framework may contribute to the overall efficacy of these molecules in targeting cancer cells. The specific mechanisms of action are still under investigation but may involve the inhibition of key cellular pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is crucial for optimizing its biological activity. The presence of halogen substituents like bromine and fluorine can significantly alter the compound's lipophilicity, electronic properties, and steric effects, which in turn affect its interaction with biological targets.

Key Findings from SAR Studies

  • Halogen Effects : The introduction of bromine and fluorine has been shown to enhance the potency of similar compounds against various microbial strains.
  • Substitution Patterns : Variations in substitution patterns on the phenyl ring can lead to differing levels of biological activity, highlighting the importance of specific functional groups in enhancing efficacy.
  • Cytotoxicity Profiles : Compounds with similar structures have been evaluated for their cytotoxicity against human cancer cell lines, providing insights into the therapeutic potential of derivatives based on this scaffold.

Case Studies

Several studies have focused on evaluating the biological activities of compounds related to 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one:

  • Study on Antimicrobial Activity :
    • A study conducted on phenylcyclobutane derivatives showed varying degrees of inhibition against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 6.9 µM .
  • Anticancer Evaluation :
    • Research into structurally similar compounds revealed significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the cyclobutane structure could yield more effective anticancer agents.

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